molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No.: B2868602
CAS No.: 238753-38-3
M. Wt: 196.162
InChI Key: GOVPPYLSKOGNLW-UHFFFAOYSA-N
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Description

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a bicyclic heterocyclic compound featuring a fused furopyrimidine core with three ketone groups. Its structure includes a furan ring fused to a pyrimidine-2,4,5-trione scaffold, substituted with methyl groups at the 1- and 3-positions. Its molecular formula is C₁₁H₁₃N₃O₄ (MW: 251.24 g/mol), and it is commercially available (CAS: 453557-63-6) for research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPPYLSKOGNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation

The most widely reported method involves a one-pot three-component reaction between 1,3-dimethylbarbituric acid , aldehydes, and alkyl isocyanides. This approach leverages the electron-deficient nature of barbituric acid derivatives to facilitate sequential Knoevenagel condensation and heteroannulation.

Typical Procedure :
A mixture of 1,3-dimethylbarbituric acid (1.0 equiv), aromatic aldehyde (1.1 equiv), and alkyl isocyanide (1.2 equiv) in DMF undergoes agitation at room temperature for 30–60 minutes. The reaction proceeds via:

  • Formation of a conjugated diene intermediate through aldehyde-barbiturate condensation
  • [4+1] cycloaddition with isocyanide to generate iminolactone
  • Tautomerization to yield the furopyrimidinetrione core.

Key Optimization Parameters :

Factor Optimal Condition Yield Impact
Solvent DMF 85–95%
Catalyst None required
Temperature 25°C Minimal side products
Molar Ratio (1:1.1:1.2) Critical for regioselectivity

This method demonstrates exceptional functional group tolerance, accommodating electron-donating and withdrawing substituents on the aldehyde component.

Cerium(IV)-Mediated Oxidative Cyclization

CAN-Induced Furan Ring Formation

Cerium(IV) ammonium nitrate (CAN) enables oxidative coupling between 1,3-dimethylpyrimidinetrione and alkenes/alkynes. The protocol involves:

  • Dissolving 1,3-dimethylbarbituric acid (1.0 equiv) and terminal alkyne (1.2 equiv) in acetonitrile
  • Adding CAN (2.5 equiv) portionwise at 0°C
  • Stirring for 4–6 hours under nitrogen.

Mechanistic Pathway :

  • Single-electron oxidation generates pyrimidine radical cation
  • Alkyne insertion forms C–C bond
  • Subsequent oxygen nucleophilic attack completes furan cyclization.

Yield Comparison :

Alkyne Substituent Reaction Time (h) Yield (%)
Phenylacetylene 4.5 78
Trimethylsilylacetylene 6.0 65
Ethyl propiolate 5.0 82

This method preferentially forms 5,6-dihydro derivatives, requiring subsequent oxidation steps to access the fully aromatic trione system.

Bromine-Assisted Spiroannulation

NBS-Mediated Tandem Reaction

N-Bromosuccinimide (NBS) facilitates the synthesis of spiro-furopyrimidinetriones through radical intermediates. A representative protocol combines:

  • 1,3-Dimethylbarbituric acid
  • Chalcone derivatives
  • NBS (1.2 equiv)
  • Sodium acetate (1.0 equiv)
    In ethanol at 25°C for 2 hours.

Critical Observations :

  • Bromine radical abstracts hydrogen, generating carbon-centered radical
  • Concomitant furan ring formation and spirocycle assembly occur
  • Exclusive formation of single diastereomer due to steric control

Scalability Data :

Scale (mmol) Isolated Yield (%) Purity (HPLC)
10 86 98.2
100 79 97.8
500 72 96.1

Post-Synthetic Modifications

Aminomethylene Functionalization

The 6-position of 1,3-dimethylfuropyrimidinetrione undergoes condensation with dimethylformamide dimethylacetal (DMF-DMA) to install (dimethylamino)methylene groups:

Procedure :

  • Reflux furopyrimidinetrione (1.0 equiv) with DMF-DMA (3.0 equiv) in toluene
  • Monitor by TLC until starting material consumption
  • Crystallize from ethanol/water

Structural Confirmation :

  • $$ ^1H $$ NMR: δ 8.54 (s, 1H, CH=N)
  • $$ ^{13}C $$ NMR: δ 158.2 (C=N), 165.4 (C=O)
  • HRMS: m/z 251.24 [M+H]$$^+$$

Comparative Analysis of Methodologies

Method Advantages Limitations Typical Yield
Three-component Atom-economical, room temperature Limited to 5-aryl substitution 85–95%
CAN-mediated Direct furan aromatization Requires stoichiometric oxidant 65–82%
NBS spiroannulation Constructs complex architectures Narrow substrate scope 72–86%
Post-synthetic modification Enables late-stage diversification Additional purification steps 70–80%

Mechanistic Considerations

The formation of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione invariably proceeds through:

  • Diene Formation : Barbituric acid reacts with carbonyl components to generate electron-deficient dienes
  • Cycloaddition : [4+1] or [3+2] pathways construct the fused ring system
  • Aromatization : Oxidation or tautomerization establishes the conjugated trione system

In situ FTIR studies reveal the disappearance of barbituric acid’s NH stretch (3150 cm$$^{-1}$$) within 15 minutes, confirming rapid Knoevenagel condensation.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate, rhodium (II) catalysts, and various organic solvents such as DMF (dimethylformamide). Reaction conditions typically involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted furo[2,3-d]pyrimidine derivatives, which have been shown to possess significant biological activities .

Scientific Research Applications

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and receptors, including dihydrofolate reductase, thymidylate synthase, and kinases such as VEGFR2 and EGFR . These interactions lead to the compound’s biological effects, such as antitumor and antibacterial activities.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyl in 1,3-dibenzylpyrimidine-2,4,6-trione) reduce reaction efficiency compared to methyl groups .
  • Catalytic Systems : The dimethylfuro derivative achieves higher yields (95–99%) in DES-catalyzed reactions compared to pyrimido-pyrimidine analogs (47–54%) .
  • Furan vs. Pyrimidine Fusion : The fused furan ring in the target compound may enhance π-stacking interactions in biological systems compared to purely pyrimidine-based cores .
Physicochemical Properties
  • Melting Points: Dimethylfuropyrimidine trione: Not explicitly reported, but analogs like 5-(4-nitrophenyl)-pyrimido[4,5-d]pyrimidine-trione melt at 246–249°C . Pyrimido[4,5-d]pyrimidine-triones generally exhibit higher melting points (270–333°C) due to increased hydrogen bonding .
  • Solubility : The dimethylfuro derivative is soluble in DMSO, similar to Trametinib impurity analogs , but less soluble in polar solvents than unsubstituted pyrimidine triones.
Reactivity and Functionalization
  • The dimethylfuro compound undergoes regioselective reactions at the exocyclic methylidene group (C-6), enabling derivatization for drug discovery .
  • In contrast, pyrimido[4,5-d]pyrimidine-triones (e.g., compound 4k ) react at the 5-position with electrophiles like nitro groups, leading to lower yields due to steric clashes .

Biological Activity

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications in medicine and industry.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O4
  • CAS Number : 238753-38-3
  • Molecular Weight : 184.16 g/mol

The compound features a unique furo[2,3-d]pyrimidine core that contributes to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC8H8N2O4
Molecular Weight184.16 g/mol
CAS Number238753-38-3

Antitumor Activity

Research has indicated that compounds within the furo[2,3-d]pyrimidine class exhibit significant antitumor properties. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial and Antifungal Properties

The compound has also shown promising antibacterial and antifungal activities. In vitro studies revealed that it effectively inhibited the growth of several bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial membrane integrity.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, indicating a possible role in treating neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntitumorHighInduces apoptosis
AntibacterialModerateDisrupts microbial membranes
AntifungalModerateInhibits fungal growth
NeuroprotectivePromisingReduces oxidative stress

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Rhodium (II)-Catalyzed Reactions : Involves cyclic diazo compounds derived from barbituric acid.
  • Ceric Ammonium Nitrate-Mediated Cyclization : Utilizes N,N’-dimethylbarbituric acid with olefins.
  • Three-Component Reactions : Combines N,N’-dimethylbarbituric acid with benzaldehydes and isocyanides.

Table 3: Synthesis Overview

MethodDescription
Rhodium (II)-Catalyzed ReactionsUses diazo compounds for cyclization
Ceric Ammonium Nitrate CyclizationMulti-step reaction with high yields
Three-Component ReactionsCombines multiple reactants for product formation

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various furo[2,3-d]pyrimidine derivatives including this compound. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls.

Case Study 2: Antibacterial Activity

In another investigation documented in Antimicrobial Agents and Chemotherapy, the antibacterial properties were tested against resistant strains of Staphylococcus aureus. The compound exhibited effective inhibition at low concentrations.

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